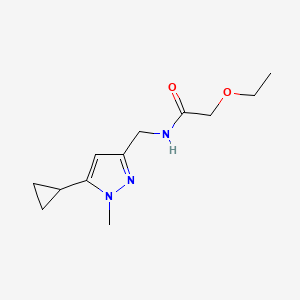

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide is a pyrazole-based compound characterized by a 1-methyl-5-cyclopropyl-substituted pyrazole core. The structure features a methylene bridge at the pyrazole’s 3-position, linking it to a 2-ethoxyacetamide group. This acetamide moiety introduces hydrogen-bonding capacity, while the ethoxy group may enhance solubility compared to purely aromatic analogs.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-8-12(16)13-7-10-6-11(9-4-5-9)15(2)14-10/h6,9H,3-5,7-8H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLMJSYWFTVCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NN(C(=C1)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide typically involves a multi-step process. One common method includes the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and acetamide under controlled conditions. The reaction is carried out at elevated temperatures, typically between 140 to 160°C, without the use of solvents. The reaction time ranges from 3 to 10 hours, and the product is purified by distillation under vacuum .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pyrazole-carboxamide derivatives synthesized in (e.g., compounds 3a–3p). Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: The target compound’s cyclopropyl group at the pyrazole’s 5-position contrasts with the aryl groups (e.g., phenyl, chlorophenyl) in analogs. The 2-ethoxyacetamide group differs from the carboxamide-linked pyrazole moieties in . The ethoxy group could enhance solubility in polar solvents, while the methylene bridge may increase conformational flexibility.

Synthetic Efficiency :

- Yields for analogs in range from 62% to 71%, suggesting moderate efficiency in amide bond formation. The target compound’s synthesis (if similar) may require optimization due to steric hindrance from the cyclopropyl group.

Spectroscopic Signatures :

- The target’s ethoxy group would likely produce distinct $^1$H-NMR signals (e.g., δ ~1.3–1.5 ppm for CH$3$ and δ ~3.4–4.0 ppm for OCH$2$), contrasting with the aromatic-dominated shifts in compounds.

Hydrogen Bonding and Crystallinity: The acetamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), similar to carboxamides in . However, the ethoxy group may disrupt intermolecular interactions, leading to lower melting points compared to analogs with rigid aryl substituents (e.g., 3b: mp 171–172°C) .

Electronic Effects :

- The cyclopropyl group introduces angle strain and σ-electron donation, which could modulate the pyrazole ring’s electronic properties. This contrasts with electron-withdrawing groups (e.g., Cl in 3b) or electron-donating groups (e.g., p-tolyl in 3c) in analogs.

Research Implications and Limitations

- Data Gaps : Specific data for the target compound (e.g., melting point, spectroscopic details) are unavailable in the provided evidence, limiting direct comparisons.

- Methodology : Structural analysis tools like SHELX (for crystallography, ) and WinGX/ORTEP (for visualization, ) are critical for elucidating differences in molecular packing and hydrogen-bonding patterns.

- Functional Analogues : Benzimidazole derivatives () share acetamide motifs but differ in core structure, highlighting the importance of heterocycle choice in tuning bioactivity or material properties.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.31 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily enzymes and receptors involved in various signaling pathways. Pyrazole derivatives like this one are often explored for their roles in:

- Inhibition of cyclooxygenase (COX) enzymes , which are crucial in the inflammatory response.

- Modulation of kinases , particularly those involved in cancer and pain pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : Many pyrazole derivatives have shown promising anti-inflammatory effects by inhibiting COX enzymes.

- Analgesic Properties : Some studies suggest that these compounds can alleviate pain through modulation of pain pathways.

- Anticancer Potential : Certain pyrazole derivatives have been investigated for their ability to inhibit tumor growth and metastasis.

Case Study 1: Anti-inflammatory Effects

A study conducted by Stachel et al. (2014) identified several small molecule inhibitors targeting TrkA kinase, which is implicated in inflammatory and neuropathic pain models. The structural diversity derived from high-throughput screening led to the discovery of compounds that exhibited significant anti-inflammatory activity when administered orally .

Case Study 2: Analgesic Properties

Research has demonstrated that pyrazole derivatives can effectively reduce pain responses in animal models. For instance, compounds similar to this compound were shown to provide relief in inflammatory pain models, highlighting their potential as analgesics.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.